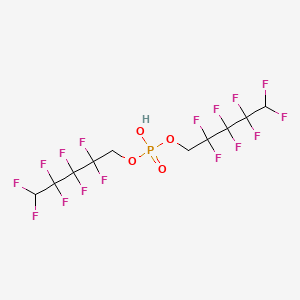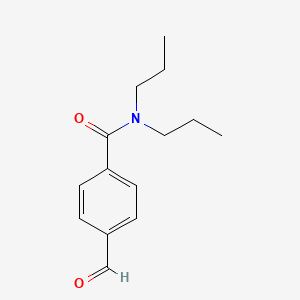
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C5H2F8OH+POCl3→(C5H2F8O)2P(O)OH+3HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis can be catalyzed by acids or bases.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Phosphoric acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Aplicaciones Científicas De Investigación
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and as a flame retardant.
Mecanismo De Acción
The mechanism by which bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets through its phosphate group. The fluorinated alkyl chains enhance its stability and reactivity, allowing it to participate in various biochemical and chemical pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules, thereby modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate
- Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is unique due to its specific combination of fluorinated alkyl chains and a phosphate group. This combination imparts distinct chemical properties, such as high thermal stability, resistance to hydrolysis, and the ability to participate in phosphorylation reactions. These properties make it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
Número CAS |
2794-65-2 |
|---|---|
Fórmula molecular |
C10H7F16O4P |
Peso molecular |
526.11 g/mol |
Nombre IUPAC |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate |
InChI |
InChI=1S/C10H7F16O4P/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2,(H,27,28) |
Clave InChI |
LHUPMZNHKMFSEE-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)


![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)



![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)
